ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate
Description
Properties
CAS No. |
238749-51-4 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 1-methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9(13)6-4-7-8(11-6)10-5-12(7)2/h4-5,11H,3H2,1-2H3 |
InChI Key |
LFXLJOPHDNXJGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN2C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-cyanoacetate with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated imidazole rings.
- Substituted derivatives with various functional groups attached to the imidazole ring .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate exhibit significant anticancer properties. An in silico study identified several imidazo[4,5-b]pyrrolo[3,4-d]pyridines as potential anticancer agents targeting renal cell carcinoma (RCC) by interacting with known cancer-related proteins. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazole ring enhanced anticancer activity .
Antibacterial Activity
The compound has also been explored for its antibacterial properties. Research on pyrrole-containing compounds has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, derivatives of pyrrole demonstrated enhanced activity compared to standard antibiotics like vancomycin and ciprofloxacin . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.
Drug Development
The unique structural features of this compound make it a candidate for drug development in various therapeutic areas:
- Anticancer Drugs: Its ability to inhibit cancer cell proliferation positions it as a potential candidate in oncology.
- Antimicrobial Agents: The antibacterial properties suggest applications in treating resistant bacterial infections.
Case Study: Anticancer Activity
In a recent study published in Molecules, researchers synthesized a series of imidazo[4,5-b]pyrrolo derivatives and evaluated their anticancer activity against RCC cell lines. The results indicated that specific modifications on the pyrrole ring significantly increased cytotoxicity compared to unmodified compounds. The study concluded that these derivatives could be further developed into effective anticancer therapies .
Case Study: Antibacterial Activity
Another study focused on the synthesis of pyrrole derivatives showed that certain compounds exhibited MIC values significantly lower than traditional antibiotics against MRSA strains. This underscores the potential of this compound in developing new treatments for antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolo[2,3-d]oxazoles vs. Pyrrolo[2,3-d]imidazoles
- Pyrrolo[2,3-d]oxazoles (e.g., 4H-pyrrolo[2,3-d]oxazoles) replace the imidazole nitrogen with oxygen. These compounds are synthesized via thermal isomerization of azirinyl oxazoles, as described in .
- Pyrrolo[2,3-d]imidazoles (target compound) exhibit enhanced hydrogen-bonding capacity due to the imidazole nitrogen, making them superior for kinase inhibition .
Benzo[d]imidazoles (e.g., Ethyl 1-Butyl-Benzimidazole-5-carboxylate)
- Benzoimidazoles feature a benzene ring fused to imidazole, unlike the pyrrole-imidazole fusion in the target compound. The extended aromatic system in benzimidazoles (e.g., ) increases π-stacking interactions, which may enhance photoluminescence properties but reduce conformational flexibility for kinase binding .
Imidazo[1,2-a]imidazoles
- These compounds, such as 5-aryl-1H-imidazo[1,2-a]imidazoles (), contain two fused imidazole rings. Their rigid planar structure contrasts with the partially saturated 4H-pyrroloimidazole core, which may allow better adaptability in binding pockets .
Substituent Effects
Ester Group Variations
- Ethyl Carboxylate (Target Compound) : The ester group enhances solubility in organic solvents and serves as a handle for further derivatization.
- Methyl Carboxylate Analogues (e.g., methyl 2-(piperidin-4-yl)-benzimidazole-5-carboxylate in ): Smaller alkyl groups reduce steric hindrance but may lower metabolic stability compared to ethyl esters .
Aryl and Sulfonyl Substituents
- Aryl Groups (e.g., 1-aryl-pyrroloimidazoles in ): Aryl substituents at the 1-position improve binding affinity to kinases by engaging in hydrophobic interactions.
- Sulfonyl Groups (e.g., 4-(benzenesulfonyl)-pyrroloimidazoles in ): Sulfonyl groups increase molecular polarity and may enhance aqueous solubility but could introduce synthetic challenges due to their electron-withdrawing nature .
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Data (Inferred from Evidence)
| Compound | LogP (Estimated) | Solubility | Thermal Stability | Key Property |
|---|---|---|---|---|
| Ethyl 1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate | 1.8–2.5 | Moderate (DMSO) | High (>200°C) | Kinase binding |
| Ethyl 1-butyl-benzimidazole-5-carboxylate | 3.0–3.5 | Low (aqueous) | Moderate (~150°C) | Photoluminescence |
| 5-Aryl-imidazo[1,2-a]imidazole | 2.5–3.0 | Low (organic) | High | Rigid scaffold |
Biological Activity
Ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate (CAS Number: 238749-51-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrole and imidazole ring structures. The compound has the following chemical properties:
- Molecular Formula : C9H11N3O2
- Molecular Weight : 193.21 g/mol
- Melting Point : 163-165 °C
- Purity : ≥95% .
Antimicrobial Properties
Recent studies have highlighted the potential of pyrrole-containing compounds, including this compound, as effective antimicrobial agents. A review of various derivatives indicated that compounds with similar structures exhibited significant activity against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Pyrrole derivatives | 3.12 - 12.5 | Escherichia coli |
These findings suggest that modifications to the pyrrole structure can enhance antibacterial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives showed promising results in inhibiting cancer cell proliferation. Notably:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : A derivative exhibited an IC50 value of 10 μM against human cancer cell lines, indicating potential for further development as an anticancer agent .
Case Studies and Research Findings
Several research efforts have focused on elucidating the biological mechanisms underlying the activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of pyrrole derivatives, including the target compound, and evaluated their antimicrobial activity.
- Results showed enhanced potency against methicillin-resistant Staphylococcus epidermidis (MRSE) with MIC values significantly lower than traditional antibiotics like vancomycin .
- Anticancer Mechanism Exploration :
Q & A
Q. Table 1: Synthetic Yields of Analogous Compounds
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Hemmetsberger–Knittel | 65–75 | Toluene, 110°C, 12 h | |
| Acylation Coupling | 23–28 | DMF, RT, 24 h (e.g., benzoyl chloride) |
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Q. Basic Characterization
- NMR Analysis : The 1H NMR spectrum should exhibit distinct signals for the imidazole ring protons (δ 6.3–7.5 ppm), methyl groups (δ 1.2–2.3 ppm), and ethyl ester (δ 1.3 ppm triplet, δ 4.2 ppm quartet) .
- IR Spectroscopy : Look for ester C=O stretches (~1700 cm⁻¹) and N-H bends (~3200 cm⁻¹).
Advanced Data Reconciliation
Conflicting data may arise from tautomerism or solvent effects. For example:
Q. Table 2: Key NMR Chemical Shifts (δ, ppm)
| Proton Environment | Shift Range | Example (Reference) |
|---|---|---|
| Imidazole ring H | 6.3–7.5 | 6.32 (1H, s, ) |
| Methyl (1-position) | 2.2–2.4 | 2.22 (s, 3H, ) |
| Ethyl ester (OCH₂CH₃) | 1.3 (t), 4.2 (q) | 1.32 (t), 4.27 (q, ) |
What methodologies are recommended for analyzing hydrogen-bonding patterns in the crystal structure of this compound?
Q. Basic Crystallography
- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and space groups .
- Hydrogen-bond metrics : Calculate D–H···A distances and angles using Olex2 or PLATON.
Advanced Graph Set Analysis
Apply Etter’s graph theory to classify hydrogen-bonding motifs (e.g., chains, rings). For example:
Q. Table 3: Crystallographic Parameters (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P 1 | |
| R factor | 0.043 | |
| H-bond distance (Å) | 2.85–3.10 |
How can computational chemistry predict the reactivity of this compound in kinase inhibition assays?
Q. Advanced Methodological Approach
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3K kinase’s ATP-binding pocket, leveraging the pyrroloimidazole core as a hinge-binding motif .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate residence times.
- QSAR models : Correlate substituent effects (e.g., methyl vs. aryl groups) with IC₅₀ values from literature analogs.
What strategies mitigate byproduct formation during the Hemmetsberger–Knittel cyclization?
Q. Advanced Optimization
- Temperature control : Lower reaction temperatures (80–90°C) reduce nitrene dimerization.
- Catalytic additives : Azide-stabilizing agents (e.g., Cu(I)) improve cyclization efficiency .
- Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound.
How does the 1-methyl substituent influence the compound’s electronic properties compared to aryl analogs?
Q. Advanced Electronic Analysis
- DFT calculations : Compare HOMO/LUMO energies of methyl vs. aryl derivatives (e.g., Gaussian 09 at B3LYP/6-31G* level). Methyl groups may increase electron density at the imidazole N-atom, altering reactivity in electrophilic substitutions.
- UV-Vis spectroscopy : Monitor π→π* transitions to assess conjugation differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
